
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate is a complex organic compound often used in synthetic chemistry. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with a tert-butyldiphenylsilyl group and two acetate groups. The stereochemistry of the molecule is specified by the (2S,4R,5S) configuration, indicating the spatial arrangement of the substituents around the tetrahydrofuran ring.
Méthodes De Préparation
The synthesis of (2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate typically involves multiple steps. One common synthetic route starts with the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. This is followed by the formation of the tetrahydrofuran ring through cyclization reactions. The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine .
Analyse Des Réactions Chimiques
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate groups can be replaced by other nucleophiles under suitable conditions.
Deprotection: The tert-butyldiphenylsilyl group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Applications De Recherche Scientifique
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug development.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate involves its interaction with specific molecular targets. The compound can act as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step synthesis. The tert-butyldiphenylsilyl group provides steric hindrance, enhancing the selectivity of reactions. The acetate groups can participate in esterification and transesterification reactions, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar compounds to (2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate include:
(2S,4R,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate: This compound has a tert-butyldimethylsilyl group instead of a tert-butyldiphenylsilyl group, offering different steric and electronic properties.
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate: This compound has benzoate groups instead of acetate groups, affecting its reactivity and solubility.
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diisobutyrate: This compound has isobutyrate groups, which can influence its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific protecting group and ester functionalities, which contribute to its distinct reactivity and utility in various applications.
Propriétés
Formule moléculaire |
C25H32O6Si |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
[(2S,3R,5S)-5-acetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C25H32O6Si/c1-18(26)29-22-16-24(30-19(2)27)31-23(22)17-28-32(25(3,4)5,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,22-24H,16-17H2,1-5H3/t22-,23+,24-/m1/s1 |
Clé InChI |
MVNZSANPDYTAHF-TZRRMPRUSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@@H](O[C@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1CC(OC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




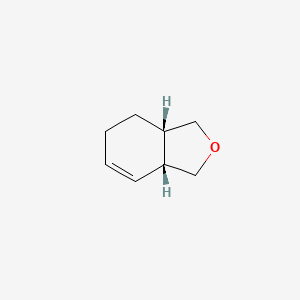
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

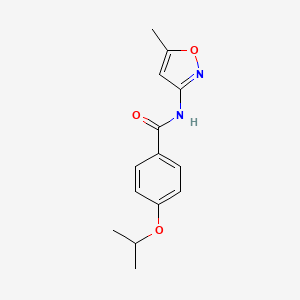
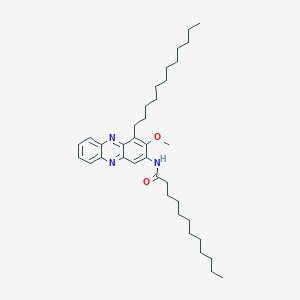

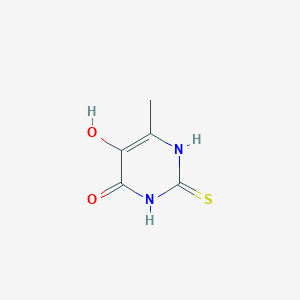
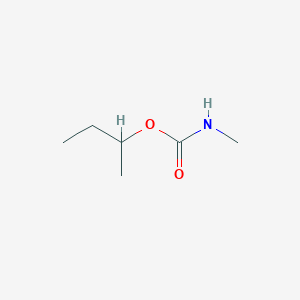
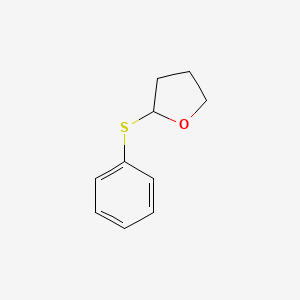
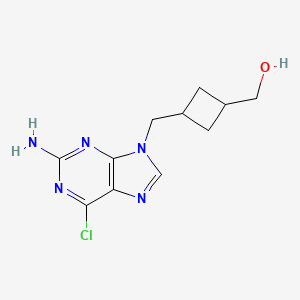
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)

